molecular formula C10H18N4 B14885334 4-(3-Aminoazetidin-1-yl)-1-methylpiperidine-4-carbonitrile

4-(3-Aminoazetidin-1-yl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B14885334
M. Wt: 194.28 g/mol
InChI Key: LGJVMRBUHVFWDM-UHFFFAOYSA-N
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Description

4-(3-Aminoazetidin-1-yl)-1-methylpiperidine-4-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes an azetidine ring, a piperidine ring, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminoazetidin-1-yl)-1-methylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminoazetidin-1-yl)-1-methylpiperidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-Aminoazetidin-1-yl)-1-methylpiperidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminoazetidin-1-yl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminoazetidin-1-yl)-1-methylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-(3-aminoazetidin-1-yl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C10H18N4/c1-13-4-2-10(8-11,3-5-13)14-6-9(12)7-14/h9H,2-7,12H2,1H3

InChI Key

LGJVMRBUHVFWDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)N2CC(C2)N

Origin of Product

United States

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